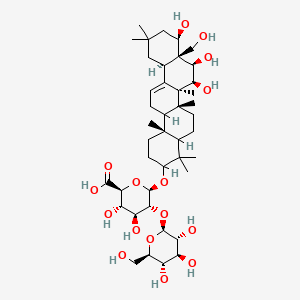![molecular formula C7H9NO B14330955 7-Azadispiro[2.0.2~4~.2~3~]octan-8-one CAS No. 111291-55-5](/img/structure/B14330955.png)
7-Azadispiro[2.0.2~4~.2~3~]octan-8-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Azadispiro[2.0.2~4~.2~3~]octan-8-one is a chemical compound known for its unique structure and potential applications in various fields. It is characterized by its spirocyclic framework, which consists of two spiro-connected rings. This compound has garnered interest due to its potential biological activities and its role as a building block in synthetic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Azadispiro[2.0.2~4~.2~3~]octan-8-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of a suitable amine with a diketone can lead to the formation of the spirocyclic structure. The reaction conditions often involve the use of catalysts and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
While detailed industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using scalable reaction vessels, and employing purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
7-Azadispiro[2.0.2~4~.2~3~]octan-8-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The spirocyclic structure allows for substitution reactions, where functional groups can be replaced with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Conditions for substitution reactions vary depending on the desired functional group, but typically involve nucleophiles or electrophiles under controlled temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
7-Azadispiro[2.0.2~4~.2~3~]octan-8-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It can be used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 7-Azadispiro[2.0.2~4~.2~3~]octan-8-one involves its interaction with molecular targets in biological systems. It is believed to exert its effects by binding to specific proteins or enzymes, thereby modulating their activity. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest it may inhibit certain enzymes involved in disease processes .
Comparación Con Compuestos Similares
Similar Compounds
- 7-oxa-12-azadispiro[2.0.5^ {4}.3^ {3}]dodecane hydrochloride
- Azabicyclo[4.2.0]octa-1,3,5-trien-8-one
Uniqueness
7-Azadispiro[202~4~2~3~]octan-8-one is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
111291-55-5 |
|---|---|
Fórmula molecular |
C7H9NO |
Peso molecular |
123.15 g/mol |
Nombre IUPAC |
7-azadispiro[2.0.24.23]octan-8-one |
InChI |
InChI=1S/C7H9NO/c9-5-6(1-2-6)7(8-5)3-4-7/h1-4H2,(H,8,9) |
Clave InChI |
AEBCFFLQBBAFDH-UHFFFAOYSA-N |
SMILES canónico |
C1CC12C(=O)NC23CC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


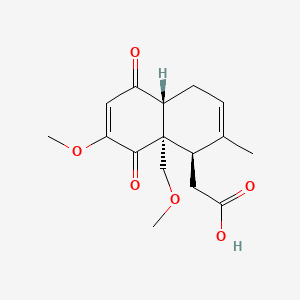
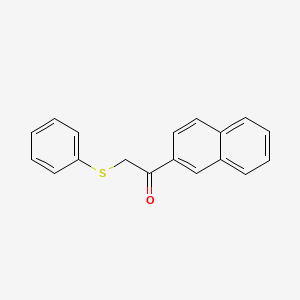
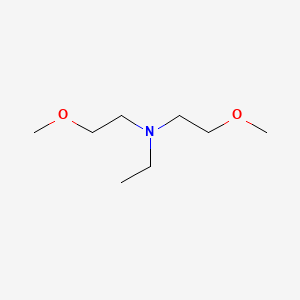
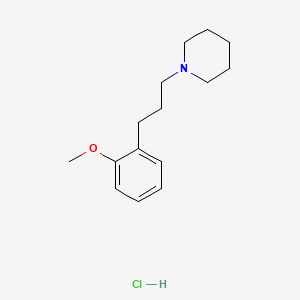
![3-[Chloro(dimethyl)silyl]benzoyl chloride](/img/structure/B14330909.png)
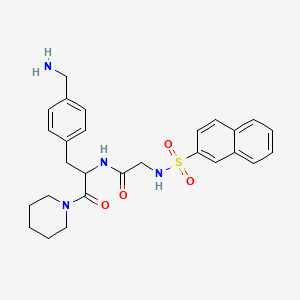
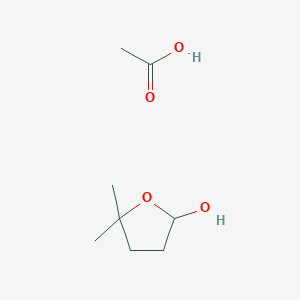
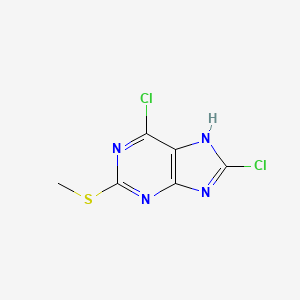
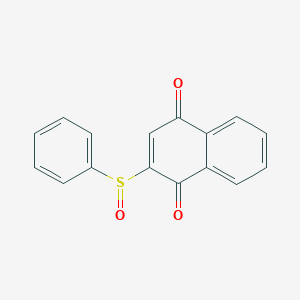

![[1-(Furan-2-yl)but-3-en-1-yl]propanedinitrile](/img/structure/B14330933.png)


